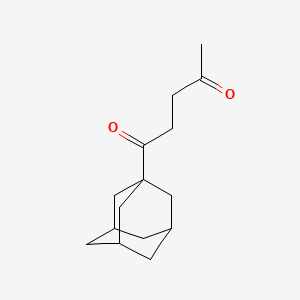

1-(1-Adamantyl)pentane-1,4-dione

Description

1-(1-Adamantyl)pentane-1,4-dione (CAS: 195137-34-9) is a diketone derivative featuring the rigid, hydrophobic adamantane moiety. This compound is characterized by two ketone groups at the 1- and 4-positions of a pentane chain, with the adamantyl group attached to the terminal carbon. Its synthesis typically involves reactions with adamantyl precursors, such as 1-adamantyl bromomethyl ketone, followed by coupling or alkylation steps . Notably, its commercial availability has been discontinued, as reported by CymitQuimica, suggesting challenges in production or niche applications . The adamantyl group confers unique steric and electronic properties, making this compound valuable in materials science and pharmaceutical research, though specific applications remain understudied .

Properties

IUPAC Name |

1-(1-adamantyl)pentane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(16)2-3-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLTWXJATGPULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)pentane-1,4-dione typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the pentane-1,4-dione moiety. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, which can then be further modified to obtain the desired compound . Another method includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for 1-(1-Adamantyl)pentane-1,4-dione are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)pentane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The adamantyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1-Adamantyl)pentane-1,4-dione has several scientific research applications:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)pentane-1,4-dione involves its interaction with molecular targets through various pathways. The adamantyl group provides a rigid and stable framework, which can influence the compound’s binding affinity and specificity for certain targets. The pentane-1,4-dione moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 2: Physical Properties

*Inferred from adamantyl ester analogs in .

- Melting Points : Adamantyl derivatives (e.g., 2a in ) exhibit higher melting points (101–103°C) than aryl-substituted diones (e.g., 56.5°C for 4-methoxyphenyl), reflecting enhanced crystallinity from the rigid adamantane framework.

- Hydrophobicity : Adamantyl derivatives are less polar than aryl analogs, reducing aqueous solubility but improving compatibility with lipid-rich systems .

Spectral Characteristics

Table 3: NMR and IR Data

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |

|---|---|---|---|

| 1-(1-Adamantyl)pentane-1,4-dione | Adamantyl-CH: 2.09 (br-s); -CH₂: ~4.18* | C=O: ~205†; Adamantane-Cs: 27–38* | ~1709† |

| 1-Phenyl-1,4-pentanedione | Aromatic: 7.42–8.10; CH₃: 2.10–2.50‡ | C=O: 207.16; Aromatic: 128–133‡ | 1709‡ |

| 1-(4-Methoxyphenyl)-pentane-1,4-dione | Aromatic: ~7.0–8.0; OCH₃: ~3.80 | C=O: ~205; OCH₃: ~55 | ~1700 |

*Data inferred from adamantyl bromomethyl ketone in .

†Based on adamantyl ester analogs in .

‡From 1-phenyl-1,4-pentanedione in .

Biological Activity

1-(1-Adamantyl)pentane-1,4-dione is a diketone compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an adamantyl group, which is known for its robust and rigid structure, contributing to the compound's stability and reactivity.

Chemical Structure and Properties

- Molecular Formula : C13H18O2

- CAS Number : 195137-34-9

- Molecular Weight : 206.28 g/mol

The presence of the diketone functional group (1,4-dione) allows for a variety of chemical reactions, including oxidation and reduction, which are essential for its biological activity.

The biological activity of 1-(1-Adamantyl)pentane-1,4-dione can be attributed to its ability to interact with various biological targets. The diketone moiety can participate in redox reactions, influencing cellular pathways and potentially modulating enzyme activity.

Key Mechanisms :

- Antioxidant Activity : The compound may act as a scavenger of free radicals, protecting cells from oxidative stress.

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications.

Pharmacological Studies

Several studies have investigated the pharmacological properties of 1-(1-Adamantyl)pentane-1,4-dione:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that 1-(1-Adamantyl)pentane-1,4-dione may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.

- Neuroprotective Effects : The adamantyl structure is associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(1-Adamantyl)pentane-1,4-dione against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 1-(1-Adamantyl)pentane-1,4-dione resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(1-Adamantyl)pentane-1,4-dione, a comparison with similar diketones was conducted:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,3-Pentanedione | Diketone | Moderate antimicrobial |

| 4-Methylpentan-2-one | Ketone | Low anticancer activity |

| 2-Acetylcyclohexanone | Ketone | Neuroprotective effects |

The comparative analysis highlights that while other diketones possess some biological activities, the adamantyl derivative shows enhanced potency in antimicrobial and anticancer activities due to its unique structural attributes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.